molecular formula C18H34O B14493729 2-Heptylundec-2-enal CAS No. 64935-40-6

2-Heptylundec-2-enal

Katalognummer: B14493729
CAS-Nummer: 64935-40-6
Molekulargewicht: 266.5 g/mol
InChI-Schlüssel: LIHOCKVUWRPOEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Heptylundec-2-enal is an organic compound with the molecular formula C18H34O It is an aldehyde with a long carbon chain, characterized by the presence of a double bond at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptylundec-2-enal typically involves the aldol condensation reaction between heptanal and undecanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Heptylundec-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: 2-Heptylundecanoic acid.

    Reduction: 2-Heptylundec-2-enol.

    Substitution: 2-Bromoheptylundec-2-enal.

Wissenschaftliche Forschungsanwendungen

2-Heptylundec-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 2-Heptylundec-2-enal involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their structure and function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Undecenal: Similar structure but with a shorter carbon chain.

    2-Decenal: Another aldehyde with a double bond at the second position but with a shorter chain.

    2-Nonenal: Known for its distinctive odor and shorter carbon chain.

Uniqueness

2-Heptylundec-2-enal is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

64935-40-6

Molekularformel

C18H34O

Molekulargewicht

266.5 g/mol

IUPAC-Name

2-heptylundec-2-enal

InChI

InChI=1S/C18H34O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h16-17H,3-15H2,1-2H3

InChI-Schlüssel

LIHOCKVUWRPOEG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC=C(CCCCCCC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.